1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS number
1-Methyl-1H-pyrazol-4-amine dihydrochloride CAS number
An In-Depth Technical Guide to 1-Methyl-1H-pyrazol-4-amine Dihydrochloride for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 1-Methyl-1H-pyrazol-4-amine dihydrochloride, a key heterocyclic building block in modern medicinal chemistry. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with detailed technical data, field-proven experimental protocols, and an understanding of its applications. The compound, identified by the CAS Number 1063734-49-5 , is a valuable intermediate for synthesizing a wide array of biologically active molecules.[1] This guide delves into its physicochemical properties, synthesis and purification workflows, analytical characterization, and its pivotal role in the development of novel therapeutics, particularly kinase inhibitors. All methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible outcomes.
Core Compound Identification and Physicochemical Properties
1-Methyl-1H-pyrazol-4-amine and its salt forms are fundamental reagents in synthetic chemistry. The dihydrochloride salt enhances stability and solubility in aqueous media, making it convenient for various reaction conditions. While the dihydrochloride form is specified, it is crucial to recognize the related structures, as they are often referenced in literature and supplier catalogs.
| Property | Value | Source(s) |
| Chemical Name | 1-Methyl-1H-pyrazol-4-amine dihydrochloride | Internal |
| CAS Number | 1063734-49-5 | [1] |
| Molecular Formula | C₄H₉Cl₂N₃ | [1] |
| Molecular Weight | 170.04 g/mol | [1] |
| Appearance | Typically an off-white to pale yellow solid | [2] |
| Related CAS No. | 69843-13-6 (Free Base) | [2][3] |
| Related CAS No. | 127107-23-7 (Monohydrochloride) | [4] |
| Free Base Formula | C₄H₇N₃ | [5] |
| Free Base Mol. Wt. | 97.12 g/mol | [5] |
| Storage | Store in an inert gas at room temperature | [1][6] |
Synthesis and Purification Workflow
The synthesis of 1-Methyl-1H-pyrazol-4-amine is most commonly achieved through the reduction of a nitro-pyrazole precursor. This method is efficient and yields a high-purity product. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.
Synthesis of 1-Methyl-1H-pyrazol-4-amine (Free Base)
The foundational step is the catalytic hydrogenation of 1-Methyl-4-nitro-1H-pyrazole. This reaction selectively reduces the nitro group (-NO₂) to an amine group (-NH₂) without affecting the pyrazole ring. The use of a catalyst like Palladium on carbon (Pd/C) is standard, but specialized equipment like an H-Cube reactor can provide enhanced safety and efficiency by managing hydrogen gas at high pressure.[7]
Experimental Protocol:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve 1-Methyl-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as methanol (MeOH) or ethanol (EtOH). The choice of alcohol as a solvent is due to its ability to dissolve the starting material and its inertness under hydrogenation conditions.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) to prevent premature reaction with atmospheric oxygen.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 60 bar) and heat to the reaction temperature (e.g., 70 °C).[7]
-
Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.
-
Work-up: Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite prevents the fine catalyst particles from passing through the filter paper.
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Isolation: Concentrate the filtrate under reduced pressure to yield crude 1-Methyl-1H-pyrazol-4-amine as a solid or oil.[2] The product can be used directly in the next step or purified further by column chromatography if necessary.
Conversion to Dihydrochloride Salt
-
Dissolution: Dissolve the crude 1-Methyl-1H-pyrazol-4-amine (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether or isopropanol.
-
Acidification: Slowly add a solution of hydrochloric acid (2.2 eq) in the same solvent (or as a gas) with vigorous stirring. The use of slightly more than two equivalents of HCl ensures complete protonation of both the pyrazole ring nitrogen and the exocyclic amine.
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Isolation & Drying: Collect the solid product by filtration, wash with a small amount of cold anhydrous solvent to remove any impurities, and dry under vacuum to yield 1-Methyl-1H-pyrazol-4-amine dihydrochloride.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 1-Methyl-1H-pyrazol-4-amine dihydrochloride.
Applications in Drug Discovery and Development
The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[8][9] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[10][11][12]
1-Methyl-1H-pyrazol-4-amine serves as a critical intermediate for introducing this valuable pharmacophore into larger, more complex molecules. Its primary amine handle is a versatile functional group that allows for a variety of chemical transformations, most notably the formation of amides, ureas, and sulfonamides, which are common linkages in drug candidates.
Key Application: Synthesis of Kinase Inhibitors
Many small-molecule kinase inhibitors, used primarily in oncology, feature a substituted pyrazole core. The 1-methyl-4-amino-pyrazole moiety can act as a "hinge-binding" element, forming crucial hydrogen bonds with the protein kinase backbone. The synthesis often involves an amide bond formation between the amine and a carboxylic acid-bearing fragment.
Exemplary Synthetic Application Diagram
The following diagram illustrates how 1-Methyl-1H-pyrazol-4-amine dihydrochloride is used as a building block in a representative synthetic scheme, such as an amide coupling reaction to form a potential kinase inhibitor scaffold.
Caption: Role as a building block in complex molecule synthesis.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. LCMS and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods.
Protocol: LCMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a standard reverse-phase C18 column.
-
Mobile Phase: A typical gradient elution would be from 95% Water (with 0.1% formic acid) to 95% Acetonitrile (with 0.1% formic acid) over several minutes. Formic acid is used to improve peak shape and ionization efficiency.
-
Detection: Monitor via UV detection (e.g., at 254 nm) and a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Expected Results: The analysis should show a single major peak in the chromatogram. The mass spectrum should display a prominent ion corresponding to the protonated free base [M+H]⁺ at an m/z of approximately 98.1.[2]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Hazard Identification: The free base is classified as causing skin and serious eye irritation.[5][13] Similar hazards should be assumed for the dihydrochloride salt. It may also cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][16][17]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][18] Avoid contact with skin and eyes.[14]
-
Storage: Store the compound in a tightly sealed container in a dry, well-ventilated place, preferably under an inert atmosphere to prevent degradation from moisture and air.[6][16]
Conclusion
1-Methyl-1H-pyrazol-4-amine dihydrochloride (CAS: 1063734-49-5) is a highly valuable and versatile reagent for drug discovery and organic synthesis. Its stable, easy-to-handle salt form and the reactive amine functionality on the privileged pyrazole scaffold make it an essential building block for creating novel compounds with significant therapeutic potential. The protocols and data presented in this guide provide a solid foundation for its effective use in a research and development setting.
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